2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
This compound is a furimazine derivative . Furimazine derivatives are known for their bioluminescence properties and are used in nanoluciferase systems . The molecular formula of the compound is C21H21N3O4S and it has a molecular weight of 411.48.
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a cyclopenta[d]pyrimidinone ring, and a sulfanyl group attached to an acetamide group with a 4-methoxyphenyl substituent.Scientific Research Applications
Tyrosinase Inhibition and Melanogenesis Control
Tyrosinase (EC 1.14.18.1) is a key enzyme involved in melanin biosynthesis. This compound has been studied for its ability to inhibit tyrosinase activity, which plays a crucial role in skin pigmentation. Specifically, compound 8 (2,4-dihydroxy group bearing benzylidene) demonstrated potent tyrosinase inhibitory activity, with IC50 values of 0.0433 µM and 0.28 µM for monophenolase and diphenolase activities, respectively. These results suggest that low doses of compound 8 inhibit monophenolase, while higher doses significantly increase enzyme activity .
Photoreactions and Dimer Formation
The compound exhibits interesting photoreactivity. When subjected to photolysis at its longest absorption band (around 360 nm), it forms different dimeric photoproducts. These reactions occur in both aerated and de-aerated solutions, making it relevant for photochemical studies .
Functionalized Bis(furyl)oxime Synthesis
An efficient method for preparing tetrasubstituted furans containing a nitromethyl group at the 4-position has been developed. These 4-(nitromethyl)furans find applications in the synthesis of highly functionalized bis(furyl)oxime compounds. This highlights the compound’s potential in organic synthesis and functional group manipulation .
Antipigmentation Agent Development
Based on in vitro and computational studies, compound 8 emerges as a promising candidate for antipigmentation agents. It attenuates melanin synthesis, cellular tyrosinase activity, and decreases tyrosinase expressions in B16F10 cells. Its interaction with tyrosinase active site residues (such as ASN260 and MET280) suggests its potential as an antipigmentation agent .
Future Directions
properties
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-27-15-9-7-14(8-10-15)22-19(25)13-29-20-17-5-2-6-18(17)24(21(26)23-20)12-16-4-3-11-28-16/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXABIXRALWHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
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